molecular formula C13H10N2O4 B12875189 3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid

3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid

Cat. No.: B12875189
M. Wt: 258.23 g/mol
InChI Key: CYNCWVWKWZDOOE-SOFGYWHQSA-N
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Description

3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a nitrovinyl group attached to a pyrrole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the formation of the pyrrole ring and subsequent attachment of the benzoic acid group. The reaction conditions often involve the use of strong acids, bases, and oxidizing agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and halogenated derivatives from substitution reactions.

Mechanism of Action

The mechanism by which 3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune responses. This inhibition is achieved through the interaction of the nitrovinyl group with key proteins in the pathway, leading to reduced activation of inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid is unique due to its combination of a nitrovinyl group with a pyrrole and benzoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)10-3-1-4-12(9-10)14-7-2-5-11(14)6-8-15(18)19/h1-9H,(H,16,17)/b8-6+

InChI Key

CYNCWVWKWZDOOE-SOFGYWHQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CC=C2/C=C/[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=C[N+](=O)[O-])C(=O)O

Origin of Product

United States

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